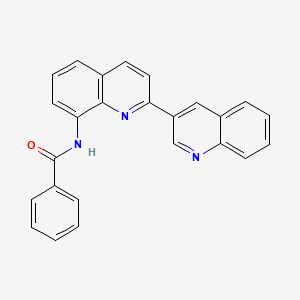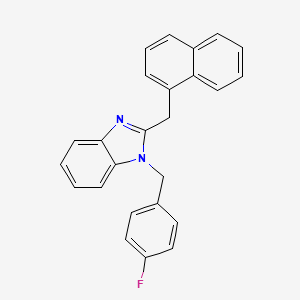
2,3,6-trichloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-trichloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-4-amine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a methyl-substituted phenyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-trichloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions One common approach is to start with a suitably substituted pyridine derivative and introduce the chlorine and trifluoromethyl groups through halogenation and trifluoromethylation reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis process.
化学反応の分析
Types of Reactions
2,3,6-trichloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can modify the halogen atoms or other functional groups.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: その生物活性を調査し、創薬のためのリード化合物としての可能性を探ります。
医学: 薬理学的性質と潜在的な治療用途を探ります。
産業: 農薬、染料、その他の工業製品の開発に使用されます。
作用機序
2,3,6-トリクロロ-N-(4-メチルフェニル)-5-(トリフルオロメチル)ピリジン-4-アミンの作用機序は、特定の分子標的との相互作用に関与しています。 これらの標的は、酵素、受容体、またはその他のタンパク質であり、生物学的経路の調節につながります。 具体的な経路と分子標的は、化合物が使用される特定の用途と状況によって異なります。
6. 類似の化合物との比較
類似の化合物
- 2,3,6-トリクロロ-N-フェニル-5-(トリフルオロメチル)ピリジン-4-アミン
- 2,3,6-トリクロロ-N-(4-メトキシフェニル)-5-(トリフルオロメチル)ピリジン-4-アミン
- 2,3,6-トリクロロ-N-(4-クロロフェニル)-5-(トリフルオロメチル)ピリジン-4-アミン
独自性
2,3,6-トリクロロ-N-(4-メチルフェニル)-5-(トリフルオロメチル)ピリジン-4-アミンは、ハロゲン原子とメチル置換フェニル基の特定の組み合わせにより独特です。 この独特の構造は、特定の用途に有用な異なる化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- 2,3,6-trichloro-N-phenyl-5-(trifluoromethyl)pyridin-4-amine
- 2,3,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-4-amine
- 2,3,6-trichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridin-4-amine
Uniqueness
2,3,6-trichloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-4-amine is unique due to the specific combination of halogen atoms and the methyl-substituted phenyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C13H8Cl3F3N2 |
|---|---|
分子量 |
355.6 g/mol |
IUPAC名 |
2,3,6-trichloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H8Cl3F3N2/c1-6-2-4-7(5-3-6)20-10-8(13(17,18)19)11(15)21-12(16)9(10)14/h2-5H,1H3,(H,20,21) |
InChIキー |
RNGHXCWVFXLOSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NC(=C2Cl)Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B11509593.png)
![7-Cyclohexyl-1-phenyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11509600.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11509601.png)
![4-[(4Z)-4-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11509605.png)
![1-({3-[(3,4-Dichlorophenyl)sulfonyl]phenyl}sulfonyl)azepane](/img/structure/B11509613.png)
![5-[({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11509621.png)

![Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B11509625.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11509628.png)
![N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11509632.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11509634.png)
![12-chloro-11,13-dimethyl-5-naphthalen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11509639.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B11509657.png)
